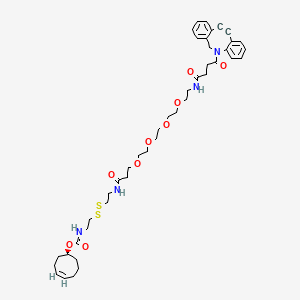
Dbco-peg4-SS-tco
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dbco-peg4-SS-tco: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It combines the properties of dibenzocyclooctyne (DBCO), polyethylene glycol (PEG) with four units, a disulfide bond (SS), and trans-cyclooctene (TCO). This compound is particularly useful in click chemistry and bioconjugation applications due to its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron demand Diels-Alder (iEDDA) reactions .
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis of DBCO-PEG4-SS-TCO:
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale.
- The process involves stringent quality control measures to ensure consistency and purity of the final product.
- The use of automated synthesis and purification systems is common to enhance efficiency and yield .
化学反応の分析
Types of Reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
Inverse Electron Demand Diels-Alder (iEDDA) Reaction:
Common Reagents and Conditions:
- Reagents: Azides, tetrazines.
- Conditions: Mild temperatures, aqueous or organic solvents, and absence of copper catalysts .
Major Products:
科学的研究の応用
Chemistry:
Biology:
Medicine:
Industry:
作用機序
Mechanism:
- The DBCO group undergoes SPAAC with azides, forming stable triazole linkages.
- The TCO group undergoes iEDDA with tetrazines, forming stable adducts .
Molecular Targets and Pathways:
- Targets azide and tetrazine groups on biomolecules.
- Pathways involved include bioconjugation and targeted drug delivery .
類似化合物との比較
Dibenzocyclooctyne-PEG4-maleimide: Similar in structure but contains a maleimide group instead of TCO.
Dibenzocyclooctyne-PEG4-amine: Contains an amine group instead of TCO.
Uniqueness:
特性
分子式 |
C43H58N4O9S2 |
|---|---|
分子量 |
839.1 g/mol |
IUPAC名 |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]ethyl]carbamate |
InChI |
InChI=1S/C43H58N4O9S2/c48-40(18-19-42(50)47-34-37-12-7-6-10-35(37)16-17-36-11-8-9-15-39(36)47)44-21-25-53-27-29-55-31-30-54-28-26-52-24-20-41(49)45-22-32-57-58-33-23-46-43(51)56-38-13-4-2-1-3-5-14-38/h1-2,6-12,15,38H,3-5,13-14,18-34H2,(H,44,48)(H,45,49)(H,46,51)/b2-1+/t38-/m1/s1 |
InChIキー |
PLNJLVRXRBJPOE-FXUJNMGCSA-N |
異性体SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















